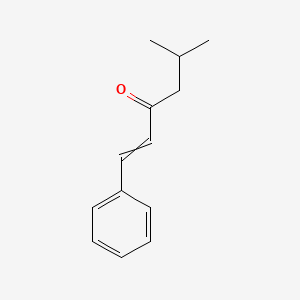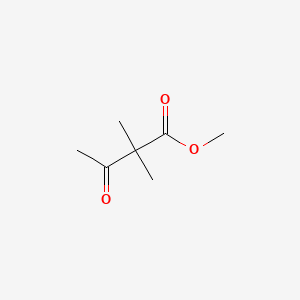![molecular formula C10H17NO4 B1582409 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS No. 63225-53-6](/img/structure/B1582409.png)
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate
Übersicht
Beschreibung
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate is a chemical compound with the molecular formula C10H17NO4. It is also known by its IUPAC name, 2-(butylcarbamoyloxy)ethyl prop-2-enoate. This compound is used in various applications, including the development of self-healing elastomers and other polymeric materials .
Vorbereitungsmethoden
The synthesis of 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate typically involves the reaction of carbamic acid, N-butyl-, 2-hydroxyethyl ester with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve purification steps, such as passing the monomer through a basic aluminum oxide column to remove inhibitors .
Analyse Chemischer Reaktionen
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polymers and copolymers, which are useful in creating materials with specific properties.
Addition Reactions: The acrylate group can participate in addition reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate has several scientific research applications:
Polymeric Materials: It is used in the development of self-healing elastomers, which have applications in various industries due to their ability to repair themselves after damage.
Biomedical Applications: Research is ongoing into the use of this compound in biomedical applications, such as drug delivery systems and tissue engineering.
Wirkmechanismus
The mechanism of action of 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate in self-healing elastomers involves the formation of reversible bonds that can break and reform under certain conditions. This allows the material to heal itself after being damaged. The molecular targets and pathways involved in this process include hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl acrylate: This compound has a similar structure but with a dimethylamino group instead of a butylamino group.
2-Ethylhexyl acrylate: This compound has an ethylhexyl group instead of a butylamino group, leading to different properties and applications.
Butyl acrylate: This compound lacks the carbamoyloxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its ability to form self-healing materials and its suitability for 3D printing applications .
Eigenschaften
IUPAC Name |
2-(butylcarbamoyloxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-5-6-11-10(13)15-8-7-14-9(12)4-2/h4H,2-3,5-8H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHVLRENDBIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069798 | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63225-53-6 | |
| Record name | 2-[[(Butylamino)carbonyl]oxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63225-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acryloyloxyethyl butylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063225536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(butylamino)carbonyl]oxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACRYLOYLOXYETHYL BUTYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I564J85TRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of BCOE contribute to its use in stretchable piezoresistive sensors?
A1: BCOE's structure allows it to form polymers with unique properties beneficial for sensor applications. The acrylate group readily polymerizes, enabling the creation of crosslinked networks. [] These networks, when combined with ionic liquids like 1-ethyl-3-methyl-imidazolium tetrafluoroborate (EMIMBF4), demonstrate enhanced ionic transport under mechanical stress. [] This is because the flexible BCOE chains provide pathways for ion movement within the material. As pressure is applied, the distance between electrodes decreases, and the motion of both polymer chains and ionic liquid increases, resulting in decreased electrical resistance – the basis for piezoresistive sensing. []
Q2: What role does BCOE play in stabilizing lithium-metal electrodes?
A2: BCOE is a key component in synthesizing a self-healable, ionic-conducting polymer network (SHIPN) used as a protective film for lithium-metal electrodes. [] The copolymerization of BCOE with poly(ethylene glycol)-mono-methacrylate (PEGMMA) and subsequent cross-linking with diisocyanate creates a flexible and robust network. [] This SHIPN film exhibits high stretchability, autonomous self-healing properties, and ionic conductivity, all crucial for enhancing the stability and performance of lithium-metal batteries. [] The self-healing ability, even at low temperatures, stems from the dynamic nature of the hydrogen bonding interactions within the polymer network. [] This allows the film to repair micro-cracks that can form during battery cycling, preventing further degradation and extending the battery's lifespan.
Q3: How does BCOE influence the optical properties of colloidal photonic composites (CPCs)?
A3: BCOE is instrumental in creating CPCs with tunable optical properties. When grafted onto silica colloidal particles (SiO2-g-PBCOE), BCOE facilitates the formation of long-range ordered structures through hot-pressing techniques. [] The degree of ordering, which directly influences the optical characteristics of the composite, depends on factors like the hot-pressing conditions and the silica volume fraction (φsilica). [] At a critical φsilica, the hot-pressed SiO2-g-PBCOE film exhibits enhanced optical properties such as intensified reflection peaks, narrowed full width at half-maximum (FWHM), and vibrant structural colors. []
Q4: What analytical techniques are used to characterize BCOE and its derivatives?
A4: Several analytical techniques are employed to characterize BCOE and the polymers it forms. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for determining the molecular weight and polydispersity of BCOE-based macromonomers. [] This technique provides insights into the polymerization process and the structure of the resulting polymers. Other methods, like UV spectroscopy, are valuable for analyzing the optical properties of BCOE-containing materials like CPCs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














